molecular formula C10H9F3O2 B7672187 4-Ethyl-2-(trifluoromethyl)benzoic acid

4-Ethyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B7672187
M. Wt: 218.17 g/mol
InChI Key: MSLGSFTULSDEME-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H9F3O2. It features a benzene ring substituted with an ethyl group, a carboxyl group, and a trifluoromethyl group. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize 4-Ethyl-2-(trifluoromethyl)benzoic acid involves the reaction of 4-ethylbenzoic acid with trifluoromethylphenylsulfur trifluoride, followed by hydrolysis. Another method includes the reaction of 2-bromo-4-trifluoromethylbenzoic acid with diethyl malonate, followed by decarboxylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed:

    Oxidation: Formation of trifluoromethylbenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4-Ethyl-2-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing new therapeutic agents .

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the ethyl group.

    2-(Trifluoromethyl)benzoic acid: Similar structure but the trifluoromethyl group is positioned differently.

    4-Methyl-2-(trifluoromethyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group

Uniqueness: 4-Ethyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both an ethyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct physical and chemical properties, making it valuable in various applications.

Properties

IUPAC Name

4-ethyl-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-6-3-4-7(9(14)15)8(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLGSFTULSDEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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